

# Replicating Cardioprotective Effects of AVE 0991: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published cardioprotective effects of AVE 0991, a nonpeptide agonist of the Angiotensin-(1-7) (Ang-(1-7)) receptor Mas, with established alternative therapies, Losartan and Captopril. The information presented herein is intended to assist researchers in replicating and expanding upon these critical findings. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

## **Comparative Efficacy in Cardioprotection**

AVE 0991 has demonstrated significant cardioprotective effects in various preclinical models of cardiac injury, most notably in the context of ischemia-reperfusion injury. Its mechanism of action, centered on the activation of the Ang-(1-7)/Mas receptor axis, offers a distinct therapeutic pathway compared to traditional renin-angiotensin system (RAS) inhibitors.

## **Quantitative Data Summary**

The following tables summarize the quantitative data from studies comparing the efficacy of AVE 0991 with Losartan (an angiotensin II type 1 receptor blocker) and Captopril (an angiotensin-converting enzyme inhibitor) in animal models of myocardial ischemia-reperfusion.

Table 1: Comparison of Infarct Size Reduction



| Treatment<br>Group                    | Dosage    | Route of<br>Administration | Myocardial<br>Infarct Size to<br>Area at Risk<br>Ratio (%IS/AR) | Citation |
|---------------------------------------|-----------|----------------------------|-----------------------------------------------------------------|----------|
| Control<br>(Ischemia/Reperf<br>usion) | -         | -                          | 48.9 ± 8.8%                                                     | [1]      |
| AVE 0991                              | 576 μg/kg | Intravenous infusion       | 29.9 ± 4.8%                                                     | [1]      |
| Losartan                              | 2 mg/kg   | Intravenous<br>infusion    | 30.8 ± 5.8% (in combination with AVE 0991)                      | [1]      |
| Captopril                             | 3 mg/kg   | Intravenous<br>infusion    | 31.7 ± 7.7% (in<br>combination with<br>AVE 0991)                | [1]      |

Table 2: Effects on Cardiac Hemodynamics and Function (Data from individual studies)



| Parameter                                         | Drug      | Experimental<br>Model                          | Key Findings                                                                                                     | Citation |
|---------------------------------------------------|-----------|------------------------------------------------|------------------------------------------------------------------------------------------------------------------|----------|
| Systolic Tension                                  | AVE 0991  | Isolated perfused rat hearts (post-infarction) | Significantly attenuated the decrease in systolic tension (9.23 ± 1.05 g vs. 7.18 ± 0.66 g in infarction group). | [2]      |
| Left Ventricular<br>End-Diastolic<br>Volume Index | Losartan  | Elderly patients<br>with heart failure         | Significantly<br>reduced from<br>135 ± 26 to 128<br>± 23 mL/m².                                                  | [3]      |
| Left Ventricular<br>End-Diastolic<br>Volume Index | Captopril | Elderly patients<br>with heart failure         | Significantly reduced from 142 ± 25 to 131 ± 20 mL/m <sup>2</sup> .                                              | [3]      |
| Mean Arterial<br>Pressure                         | AVE 0991  | Cirrhotic rats                                 | Did not<br>significantly<br>influence mean<br>arterial pressure.                                                 | [4]      |
| Cardiac Output                                    | AVE 0991  | Cirrhotic rats                                 | Did not<br>significantly<br>change cardiac<br>output.                                                            | [4]      |

Table 3: Impact on Oxidative Stress and Inflammation (Data from individual studies)



| Biomarker                        | Drug      | Experimental<br>Model            | Key Findings                                                | Citation |
|----------------------------------|-----------|----------------------------------|-------------------------------------------------------------|----------|
| Superoxide<br>Dismutase<br>(SOD) | Captopril | LPS-induced inflammation in rats | Significantly increased heart SOD levels at 100 mg/kg.      | [5]      |
| Catalase                         | Captopril | LPS-induced inflammation in rats | Significantly increased heart catalase levels at 100 mg/kg. | [5]      |
| IL-6 and TNF-α                   | Captopril | LPS-induced inflammation in rats | Significantly decreased serum and heart levels.             | [5]      |

## **Signaling Pathways**

The cardioprotective effects of AVE 0991 are primarily mediated through the activation of the Mas receptor, which triggers a cascade of downstream signaling events.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Comparison of the effects of losartan, captopril, angiotensin II type 2 receptor agonist compound 21, and MAS receptor agonist AVE 0991 on myocardial ischemia-reperfusion necrosis in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of losartan and captopril on left ventricular volumes in elderly patients with heart failure: results of the ELITE ventricular function substudy PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemodynamic Effects of the Non-Peptidic Angiotensin-(1-7) Agonist AVE0991 in Liver Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Angiotensin-converting Enzyme Inhibitor on Cardiac Fibrosis and Oxidative Stress Status in Lipopolysaccharide-induced Inflammation Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Replicating Cardioprotective Effects of AVE 0991: A
  Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b10800321#replicating-published-findings-on-ave0991-s-cardioprotective-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com